N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide is a pyrazole-acetamide derivative characterized by a 1,3-benzodioxole moiety and a 4-chlorophenyl-substituted pyrazole core. The dimethylamino group at position 3 of the pyrazole ring introduces electron-donating properties, while the chlorophenyl group contributes to lipophilicity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-24(2)20-16(13-3-5-14(21)6-4-13)10-25(23-20)11-19(26)22-15-7-8-17-18(9-15)28-12-27-17/h3-10H,11-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGHXECDRDVFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzodioxole and pyrazole intermediates with the chlorophenyl group under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
(a) 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()
- Structural Similarities : Shares a pyrazole ring, 4-chlorophenyl group, and acetamide linkage.
- Key Differences: Replaces the benzodioxole and dimethylamino groups with a cyano substituent and chloroacetamide.
- Physicochemical Properties :
- Synthesis: Reacts 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride.
(b) N-(4-{[5-(2H-1,3-Benzodioxol-5-yl)-1H-Pyrazol-1-yl]Sulfonyl}Phenyl)Acetamide ()
- Structural Similarities : Contains a benzodioxole group linked to a pyrazole via an acetamide.
- Key Differences: Substitutes the chlorophenyl and dimethylamino groups with a sulfonylphenyl moiety.
(c) 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide ()
- Structural Similarities : Features a pyrazole-acetamide backbone.
- Key Differences: Includes a methoxyphenyl-oxadiazole substituent and methylthio group instead of benzodioxole and dimethylamino.
- Molecular Weight : 484.96 g/mol (C₂₂H₂₁ClN₆O₃S), significantly higher due to the oxadiazole and methoxy groups .
Benzimidazole and Heterocyclic Acetamides
(a) 2-{2-[1-(3-Methylphenyl)-5-Oxo-3-Pyrrolidinyl]-1H-Benzimidazol-1-yl}-N’-(1-Methylpropylidene)Acetohydrazide ()
(b) N-(4-Nitrophenyl)-2-{2-[3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)Phenyl]-4,5-Dihydro-1H-Pyrazol-1-yl]-4-Oxo-4,5-Dihydro-1,3-Thiazol-5-yl}Acetamide ()
- Key Features : Integrates a dihydrothiazole ring and isopropylphenyl group.
- Synthesis : Cyclization reaction involving maleimide, validated by FT-IR and LCMS .
Methodological Considerations
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 441.83 g/mol |
| Molecular Formula | C21H16ClN3O6 |
| LogP | 2.7268 |
| LogD | 2.7241 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 90.656 Ų |
The compound's structure includes a benzodioxole moiety, which is known for its role in various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research has indicated that compounds containing the benzodioxole scaffold exhibit anticancer properties. A study highlighted that derivatives of benzodioxole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the compound shows promise against breast cancer cell lines, demonstrating IC50 values that suggest effective cytotoxicity at low concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
Enzyme Inhibition
Inhibition studies have shown that this compound acts as an inhibitor of lysosomal phospholipase A2 (PLA2G15). This inhibition can lead to phospholipidosis, a condition characterized by excessive accumulation of phospholipids within lysosomes. The implications of this activity are significant for drug development, as it may predict potential toxicity associated with cationic amphiphilic drugs .
Case Study 1: Anticancer Efficacy
In a recent study involving various cancer cell lines, this compound was tested for its ability to inhibit cell growth. Results indicated that the compound reduced cell viability by over 70% at concentrations as low as 10 µM in MCF-7 breast cancer cells. The study concluded that the compound could serve as a lead candidate for further development in anticancer therapies .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating robust antimicrobial activity. The researchers suggested that the compound's mechanism might involve interference with bacterial protein synthesis or membrane integrity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base .
- Step 2 : Purify via recrystallization (ethanol-DMF mixtures) to isolate the acetamide core .
- Critical Parameters : Temperature control (<25°C) prevents side reactions (e.g., over-acylation). Solvent choice (dioxane vs. DMF) impacts reaction kinetics and purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Key Methods :
- ¹H NMR : Resolves substituents on the benzodioxole ring (e.g., dimethylamino group at δ 2.8–3.2 ppm) and pyrazole protons (δ 6.5–7.5 ppm) .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) with <0.3% deviation .
- IR Spectroscopy : Confirms acetamide C=O stretch (~1650 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
Q. How are purification challenges addressed for polar intermediates?
- Strategies :
- Use mixed solvents (e.g., ethanol-DMF) for recrystallization to balance polarity .
- Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves closely related byproducts .
Advanced Research Questions
Q. How is the compound’s biological activity evaluated in cancer research?
- Experimental Design :
- In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values correlate with substituent electronegativity (e.g., 4-chlorophenyl enhances activity) .
- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
Q. What structural modifications optimize activity while minimizing toxicity?
- SAR Insights :
- Pyrazole Ring : Replacing dimethylamino with bulkier groups (e.g., piperidinyl) improves membrane permeability but may reduce solubility .
- Benzodioxole Substituents : Electron-withdrawing groups (e.g., nitro) enhance target binding but increase metabolic instability .
Q. How are contradictory results in cytotoxicity assays resolved?
- Troubleshooting :
- Batch Variability : Compare synthesis routes (e.g., EDCI/HOBt coupling vs. direct alkylation) to identify impurity-driven discrepancies .
- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) to minimize protein-binding artifacts .
Q. What computational methods predict binding affinity to kinase targets?
- Approach :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase PDB: 1M17). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking of the chlorophenyl group .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do solubility limitations impact formulation studies?
- Solutions :
- Co-solvents : DMSO (≤5% v/v) maintains solubility in aqueous buffers without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the benzodioxole hydroxyl group for enhanced bioavailability .
Q. What strategies stabilize the compound under physiological pH?
- Stability Studies :
- pH Profiling : Use HPLC to monitor degradation at pH 7.4 (e.g., hydrolysis of the acetamide bond). Half-life extensions achieved via cyclopropyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
